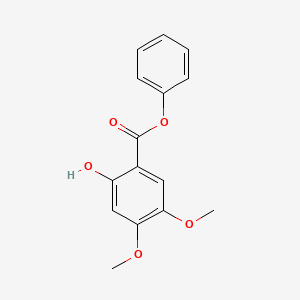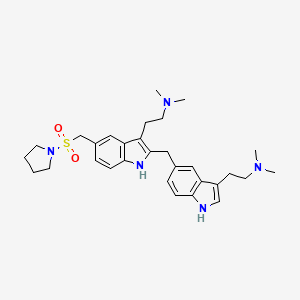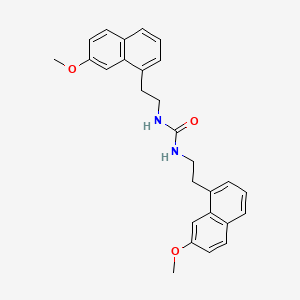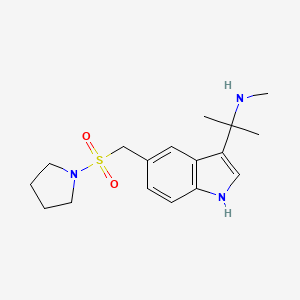
Cytidine Diphosphate Ethanolamine (CDPEA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine Diphosphate Ethanolamine (CDPEA) is a metabolite of glycerophospholipid metabolism and phosphatidylethanolamine (PE) biosynthesis . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDPEA is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .
Synthesis Analysis
CDPEA is synthesized by the ethanolaminephosphate cytidylyltransferase (EPCT), a key enzyme in the ethanolamine branch of the Kennedy pathway responsible for the de novo synthesis of PE . EPCT is a cytosolic protein capable of catalyzing the formation of CDPEA from ethanolamine-phosphate and cytidine triphosphate .Molecular Structure Analysis
The molecular structure of CDPEA is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule . It is synthesized via the cytidine diphosphate (CDP)-ethanolamine pathway in the ER .Chemical Reactions Analysis
CDPEA is involved in the synthesis of ethanolamine phosphoglycerides from cytidine-5’-diphosphate ethanolamine and 1 -radyl-2-acyl-sn-glycerols . The enzyme involved in this reaction is particulate-bound and requires Mn2+ and bile salts for optimal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of CDPEA are influenced by its components. The glycerol backbone serves as the scaffold to which the other components attach, forming the backbone of the phospholipid . The fatty acid chains contribute to the amphipathic nature of phospholipids, enabling them to form the lipid bilayer .科学的研究の応用
Photolytic Release in Ribonucleotide Reductase Studies
CDPEA derivatives have been utilized to investigate the mechanisms of long-range radical transfer in enzymes like Escherichia coli ribonucleotide reductase (RNR). A study by Schönleber et al. (2002) developed a caged CDPEA derivative enabling rapid photolytic release of CDP under specific wavelengths, facilitating the study of RNR activity and radical transfer mechanisms (Schönleber, Bendig, Hagen, & Giese, 2002).
Structural Insights from Crystallography
Du et al. (2011) analyzed the crystal structure of cytidine 5′-diphosphocholine sodium (CDPC), revealing insights into its molecular configuration and the role of hydrogen bonds in maintaining its structure. This research provides foundational knowledge for understanding CDPEA's structural properties and interactions at the molecular level (Du, Hu, Wang, Zhou, Xiong, Ying, & Bai, 2011).
Biocatalysis for CDP-Choline Production
Liu et al. (2017) demonstrated the efficient production of CDP-choline, a compound closely related to CDPEA, through a multi-enzyme catalysis approach. This research highlights the industrial application potential of CDPEA in the production of biochemically significant compounds (Liu, Wang, Xu, Chen, Yang, Liu, Niu, Jiang, Yang, & Ying, 2017).
One-Pot Synthesis and NMR Studies
A study by Ghezal et al. (2014) reported on the one-pot synthesis of CDPEA and its analysis via NMR, providing crucial insights into the chemical properties and potential applications of CDPEA in biochemical research (Ghezal, Thomasson, Lefebvre-Tournier, Périgaud, Macnaughtan, & Roy, 2014).
Neuroprotective Applications
Yu et al. (2013) explored the neuroprotective effects of CDP-choline, related to CDPEA, in a rat model of cardiac arrest, finding it beneficial for cardiac function and reducing myocardial injury compared to epinephrine treatment. This suggests potential therapeutic applications of CDPEA derivatives in neuroprotection and cardiac care (Yu, Qing, & Lei, 2013).
将来の方向性
特性
CAS番号 |
3038-18-8 |
|---|---|
製品名 |
Cytidine Diphosphate Ethanolamine (CDPEA) |
分子式 |
C11H20N4O11P2 |
分子量 |
446.25 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










